molecular formula C21H19ClN4O B6447414 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile CAS No. 2640845-59-4

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile

Cat. No.: B6447414
CAS No.: 2640845-59-4
M. Wt: 378.9 g/mol
InChI Key: ZIHRIVRPPBBHNK-UHFFFAOYSA-N
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine ring, and a chloropyridine moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Attachment of the Chloropyridine Moiety: The chloropyridine moiety is often introduced through a nucleophilic aromatic substitution reaction, where the chloropyridine reacts with a suitable nucleophile, such as an alkoxide derived from the quinoline-piperidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes, while the piperidine and chloropyridine moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-3-carbonitrile: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.

    Piperidine derivatives: like piperine, found in black pepper, exhibit bioactive properties, including anti-inflammatory and antioxidant effects.

    Chloropyridine compounds: are often used in the synthesis of pharmaceuticals and agrochemicals due to their reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs. Its potential for diverse applications in various fields makes it a compound of significant interest for further research and development.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-17(12-23)11-16-3-1-2-4-19(16)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHRIVRPPBBHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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